molecular formula C7H12N2O B2634567 3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol CAS No. 1006469-12-0

3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol

Cat. No.: B2634567
CAS No.: 1006469-12-0
M. Wt: 140.186
InChI Key: BZNPRBHEZCFDBN-UHFFFAOYSA-N
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Description

3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol is a heterocyclic compound with the molecular formula C7H12N2O It is characterized by a pyrazole ring substituted with a methyl group at the fourth position and a propanol chain at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol typically involves the reaction of 4-methylpyrazole with an appropriate propanol derivative. One common method is the alkylation of 4-methylpyrazole with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing biological pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
  • 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid
  • 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid

Uniqueness

3-(4-methyl-1H-pyrazol-1-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the fourth position of the pyrazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(4-methylpyrazol-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7-5-8-9(6-7)3-2-4-10/h5-6,10H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNPRBHEZCFDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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